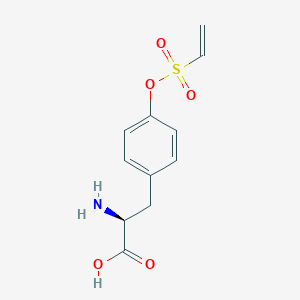

O-(Ethenylsulfonyl)-L-tyrosine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(4-ethenylsulfonyloxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5S/c1-2-18(15,16)17-9-5-3-8(4-6-9)7-10(12)11(13)14/h2-6,10H,1,7,12H2,(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXSAKURSUYVHRI-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)OC1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CS(=O)(=O)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Methodologies for the Chemical Synthesis and Derivatization of O Ethenylsulfonyl L Tyrosine

Retrosynthetic Analysis of O-(Ethenylsulfonyl)-L-tyrosine

A retrosynthetic analysis of this compound reveals that the target molecule can be disconnected at the sulfonate ester linkage. This primary disconnection points to L-tyrosine as the logical starting material and an ethenylsulfonylating agent, such as ethenylsulfonyl chloride, as the key reagents. To achieve regioselective sulfonylation at the phenolic hydroxyl group, the amino and carboxylic acid functionalities of L-tyrosine must be appropriately protected.

Therefore, the retrosynthetic pathway suggests the following key transformations:

Deprotection: Removal of amino and carboxyl protecting groups from a fully protected this compound derivative.

O-Sulfonylation: Installation of the ethenylsulfonyl group onto the phenolic oxygen of a protected L-tyrosine precursor.

Protection: Introduction of suitable protecting groups onto the amino and carboxyl functions of L-tyrosine to prevent side reactions during sulfonylation.

This analysis highlights the critical need for an effective protecting group strategy that is orthogonal, allowing for the selective deprotection of the final product without compromising the labile ethenylsulfonyl moiety. wikipedia.org

Precursor Synthesis and Intermediate Functionalization Strategies

The synthesis of this compound commences with the strategic protection of the starting material, L-tyrosine. The choice of protecting groups is paramount to the success of the synthesis, ensuring that the subsequent reaction steps proceed with high yield and selectivity.

Commonly employed protecting groups for the amine function include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). The carboxylic acid is typically protected as a methyl or ethyl ester. academie-sciences.fracademie-sciences.fr For example, L-tyrosine can be converted to its methyl ester hydrochloride by reaction with thionyl chloride in methanol. google.com Subsequent N-protection with di-tert-butyl dicarbonate (B1257347) (Boc₂O) or Fmoc-Cl affords the fully protected precursor, N-Boc-L-tyrosine methyl ester or N-Fmoc-L-tyrosine methyl ester, respectively. academie-sciences.frnih.gov

These protection strategies are summarized in the table below:

| Functional Group | Protecting Group | Reagent |

| Amino Group | Boc | Di-tert-butyl dicarbonate (Boc₂O) |

| Fmoc | 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | |

| Carboxyl Group | Methyl Ester | Thionyl chloride in Methanol |

| Benzyl Ester | Benzyl bromide |

Table 1: Common Protecting Group Strategies for L-Tyrosine.

The phenolic hydroxyl group of the protected L-tyrosine is then the target for the installation of the ethenylsulfonyl moiety.

Optimization of Vinyl Sulfone Moiety Installation

The key step in the synthesis is the formation of the sulfonate ester bond between the phenolic oxygen of the protected L-tyrosine and the ethenylsulfonyl group. This can be achieved by reacting the protected L-tyrosine with an activated vinyl sulfone species.

One common method for the synthesis of vinyl sulfones is through the reaction of a corresponding sulfonyl chloride with a nucleophile in the presence of a base. In this context, the protected L-tyrosine precursor would be reacted with ethenylsulfonyl chloride. The reaction conditions, such as the choice of base and solvent, are critical to optimize the yield and minimize side reactions. A non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, in an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) at controlled temperatures is often employed.

An alternative approach for creating the vinyl sulfone group is through the use of divinyl sulfone (DVS) under basic conditions. researchgate.net The phenolic hydroxyl group of the protected tyrosine can act as a nucleophile, attacking one of the vinyl groups of DVS in a Michael-type addition. researchgate.net This method has been successfully used to functionalize hydroxyl-containing polymers. researchgate.net

Optimization of this step involves careful control of stoichiometry to prevent potential dimerization or polymerization, and the reaction temperature to manage reactivity. Low-temperature addition of the sulfonylating agent is often critical to control the reaction's exothermicity and prevent degradation of the starting material or product.

Stereochemical Control and Enantiopurity Maintenance During Synthesis

Maintaining the L-configuration of the chiral center at the alpha-carbon is a critical aspect of the synthesis. The use of protecting groups on the amino function, such as Boc or Fmoc, is instrumental in preventing racemization during the reaction steps. google.com The synthetic strategy should avoid harsh basic or acidic conditions that could lead to the epimerization of the chiral center.

The enantiomeric purity of the final product and key intermediates must be rigorously assessed. High-performance liquid chromatography (HPLC) using a chiral stationary phase is the most common and reliable method for this purpose. phenomenex.comsigmaaldrich.com Chiral columns, such as those based on polysaccharide derivatives, can effectively separate the L- and D-enantiomers, allowing for the determination of the enantiomeric excess (ee). phenomenex.comsigmaaldrich.com For instance, N-Fmoc protected amino acids have been successfully resolved using such methods. phenomenex.com

The reaction conditions at each step, from protection to deprotection, should be mild to ensure the stereochemical integrity of the L-tyrosine backbone is preserved, typically achieving enantiomeric excess values greater than 99%.

Analytical Validation Techniques for Compound Purity and Identity

The identity and purity of this compound and its intermediates are confirmed using a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum would show characteristic signals for the vinyl protons (typically in the range of 6-7 ppm), the aromatic protons of the tyrosine ring, and the protons of the amino acid backbone. researchgate.net The ¹³C NMR spectrum would similarly display distinct signals for the carbons of the ethenylsulfonyl group and the tyrosine framework. ucla.edu

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compound. nih.gov

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is used to assess the chemical purity of the compound. The enantiomeric purity is determined using chiral HPLC as described in the previous section. jiangnan.edu.cn

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the sulfonyl group (S=O stretching vibrations typically appear around 1350 and 1175 cm⁻¹), the carboxylic acid (C=O stretch), and the amino group (N-H stretch). ucla.edu

The combination of these techniques provides a comprehensive validation of the compound's identity, purity, and stereochemistry, which is crucial for its application in further research.

Synthetic Routes for Isotopic Labeling of this compound

Isotopically labeled versions of this compound are valuable tools for mechanistic studies and as internal standards in quantitative mass spectrometry. The synthesis can be adapted to incorporate stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium).

The most straightforward approach is to start with an isotopically labeled L-tyrosine precursor. nih.govacs.org For example, [¹³C₉, ¹⁵N]-L-tyrosine is commercially available and can be subjected to the same synthetic sequence of protection, sulfonylation, and deprotection to yield the fully labeled target compound. nih.gov

Alternatively, specific labeling can be achieved through the synthesis of labeled precursors. For instance, L-[¹⁵N]tyrosine can be prepared enzymatically from [¹⁵N]ammonium sulfate, phenol, and pyruvate. acs.org The subsequent chemical synthesis would then lead to O-(Ethenylsulfonyl)-L-[¹⁵N]tyrosine.

The synthesis of radiolabeled analogs, such as with ¹⁸F, for applications like Positron Emission Tomography (PET), follows a different strategy. For example, the synthesis of O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) involves the reaction of a protected tyrosine precursor with a [¹⁸F]fluoroethylating agent. nih.govresearchgate.net While not a direct synthesis of isotopically labeled this compound, these methods highlight the adaptability of the tyrosine scaffold for various labeling strategies.

Preparation of this compound Derivatives for Diversified Applications

The vinyl sulfone moiety is a versatile functional group that can participate in "click" chemistry, specifically Michael-type additions with nucleophiles such as thiols and amines. researchgate.netrsc.org This reactivity allows for the derivatization of this compound to create bioconjugates and other functional molecules.

For example, the vinyl sulfone group can react with thiol-containing molecules, such as cysteine residues in peptides or proteins, under mild conditions to form stable thioether linkages. This makes this compound a useful building block for creating peptide-based probes or inhibitors.

Furthermore, the amino or carboxyl group of this compound can be further functionalized. For instance, the amino group can be acylated or the carboxyl group can be converted to an amide to attach other molecules of interest, such as fluorescent dyes, biotin (B1667282) tags, or drug molecules. academie-sciences.fracademie-sciences.fr These derivatization strategies significantly expand the potential applications of this compound in chemical biology and materials science.

Molecular and Cellular Strategies for Site Specific Incorporation of O Ethenylsulfonyl L Tyrosine into Biomacromolecules

Directed Evolution Approaches for Enhanced Aminoacyl-tRNA Synthetase Fidelity

Directed evolution is a powerful technique used to engineer aaRSs with high specificity for a particular ncAA. biorxiv.org This process typically involves creating a large library of aaRS mutants and then applying a selection pressure to identify variants that can efficiently incorporate the desired ncAA.

A common strategy involves a dual-selection system in E. coli. A positive selection marker, such as a gene conferring antibiotic resistance or a fluorescent protein, is engineered to contain an in-frame amber codon. nih.gov In the presence of the ncAA, only cells with a functional mutant aaRS that can incorporate the ncAA will express the full-length reporter protein and survive the selection or be identified by fluorescence. A negative selection is also employed, where cells are grown in the absence of the ncAA. Cells containing an aaRS that incorporates a natural amino acid at the amber codon will be eliminated. This ensures the high fidelity of the engineered aaRS for the ncAA. nih.gov

For instance, fluorescence-activated cell sorting (FACS) can be used to rapidly screen libraries of aaRS mutants. nih.gov Cells expressing a green fluorescent protein (GFP) with an amber codon will only fluoresce if the ncAA is successfully incorporated. By sorting for highly fluorescent cells in the presence of the ncAA and non-fluorescent cells in its absence, highly specific aaRS variants can be isolated. nih.gov While specific directed evolution for an O-(Ethenylsulfonyl)-L-tyrosine synthetase is not widely documented, this methodology has been successfully applied to other tyrosine derivatives like O-methyl-L-tyrosine. nih.gov

Application of Suppressor tRNA Systems for Ribosomal Incorporation

Suppressor tRNAs are essential for the ribosomal incorporation of ncAAs at specific sites. These are tRNAs whose anticodon has been mutated to recognize a stop codon, most commonly the amber (UAG) codon. nih.gov When this suppressor tRNA is charged with an ncAA by an orthogonal aaRS, it delivers the ncAA to the ribosome in response to the UAG codon in the mRNA, allowing protein synthesis to continue past the stop codon.

The efficiency of suppression can be influenced by the specific tRNA used and its expression levels in the host cell. For incorporation in eukaryotic cells, prokaryotic tRNAs are often used as they are less likely to be recognized by eukaryotic aaRSs. However, prokaryotic tRNAs may require modifications to their promoter elements to ensure efficient transcription in eukaryotes. nih.govresearchgate.net For example, the Bacillus stearothermophilus suppressor tRNATyr has been used in mammalian cells as it naturally contains the required internal promoter sequences for expression. nih.gov

| Suppressor tRNA Type | Typical Application | Considerations |

| M. jannaschiitRNATyr(CUA) | Prokaryotic and Eukaryotic Systems | Requires an orthogonal aaRS. May need promoter optimization for eukaryotes. |

| E. colitRNATyr(CUA) | Prokaryotic Systems | Can be used with an engineered E. coli TyrRS. |

| B. stearothermophilustRNATyr(CUA) | Eukaryotic Systems | Contains natural internal promoters for efficient expression in mammalian cells. nih.gov |

Cell-Free Protein Synthesis Platforms Utilizing this compound

Cell-free protein synthesis (CFPS) systems offer a powerful platform for the incorporation of ncAAs, including this compound. These systems utilize cell extracts that contain all the necessary machinery for transcription and translation, such as ribosomes, tRNAs, and enzymes. The open nature of CFPS systems allows for the direct addition of the ncAA, the orthogonal aaRS, and the suppressor tRNA to the reaction mixture, providing greater control over the components and conditions for protein synthesis. beilstein-journals.org

CFPS systems are particularly advantageous for incorporating ncAAs that may be toxic to living cells or have low cell permeability. beilstein-journals.org High yields of proteins containing ncAAs have been achieved in E. coli-based CFPS systems. nih.gov For example, systems have been developed that can produce hundreds of micrograms per milliliter of a modified protein. nih.gov While specific protocols for this compound are not extensively detailed in the literature, its use in synthetic biology via CFPS has been noted. The general methodology involves adding the purified orthogonal aaRS and suppressor tRNA, along with this compound, to the cell-free reaction.

Comparative Analysis of Eukaryotic and Prokaryotic Systems for Incorporating Non-Canonical Amino Acids

Both prokaryotic (e.g., E. coli) and eukaryotic (e.g., yeast, mammalian cells) systems have been successfully used for the site-specific incorporation of ncAAs. nih.gov The choice of system depends on the specific application and the protein of interest.

Prokaryotic Systems:

Advantages: Faster growth, simpler genetic manipulation, and lower cost. E. coli is the most well-established host for ncAA incorporation. nih.gov

Disadvantages: Lack of post-translational modifications found in eukaryotes, which may be necessary for the proper folding and function of some proteins. nih.gov

Eukaryotic Systems:

Advantages: Capable of performing complex post-translational modifications, providing a more native environment for the expression of eukaryotic proteins. nih.gov

Disadvantages: More complex genetics, slower growth, and higher cost. Orthogonality can be more challenging to achieve due to the greater complexity of the cellular machinery. researchgate.net

The development of orthogonal pairs that function in both prokaryotic and eukaryotic systems, such as the pyrrolysyl-tRNA synthetase/tRNA pair, has expanded the utility of ncAA incorporation across different organisms. frontiersin.org

| Feature | Prokaryotic Systems (e.g., E. coli) | Eukaryotic Systems (e.g., Yeast, Mammalian Cells) |

| Growth Rate | Fast | Slow |

| Genetic Manipulation | Simple | Complex |

| Post-Translational Modifications | Limited | Extensive |

| Cost | Low | High |

| Orthogonality | Easier to achieve | More challenging |

Integration into Peptide Synthesis Methodologies (Solid-Phase and Solution-Phase)

In addition to ribosomal incorporation, this compound can be incorporated into peptides using chemical synthesis methods, primarily solid-phase peptide synthesis (SPPS). peptide.com In SPPS, a peptide is assembled step-by-step while attached to a solid support. To incorporate this compound, a protected form of the amino acid, such as Fmoc-O-(Ethenylsulfonyl)-L-tyrosine, would be used.

The synthesis would proceed by coupling the protected this compound to the growing peptide chain on the resin. The vinyl sulfone group is generally stable to the conditions used in Fmoc-based SPPS. peptide.com This approach allows for the precise placement of this compound within a peptide sequence, enabling the synthesis of peptides with reactive handles for subsequent modification or for studying structure-activity relationships. While specific examples for this compound are not abundant, the synthesis of peptides containing other modified tyrosines, such as phosphotyrosine, is well-established using SPPS. nih.gov

Mechanistic Elucidation of O Ethenylsulfonyl L Tyrosine Reactivity in Biologically Relevant Environments

Reaction Mechanism of Ethenylsulfonyl Moiety with Biological Nucleophiles (e.g., Thiols, Amines)

The core reactivity of O-(Ethenylsulfonyl)-L-tyrosine is defined by the ethenylsulfonyl group, which participates in a Michael-type 1,4-conjugate addition reaction. researchgate.net This reaction is a well-established method for forming carbon-heteroatom bonds. scripps.edu In a biological context, the primary nucleophiles that react with the ethenylsulfonyl moiety are the side chains of amino acid residues within proteins, most notably the thiol group of cysteine and the amino group of lysine (B10760008). researchgate.netnih.gov

The reaction mechanism proceeds via the nucleophilic attack on the β-carbon of the vinyl group, which is electron-deficient due to the strong electron-withdrawing nature of the sulfonyl group. This attack results in the formation of a resonance-stabilized carbanion intermediate. Subsequent protonation of this intermediate yields the final stable thioether or amine covalent adduct.

Reaction with Thiols (Cysteine): The thiol side chain of a cysteine residue, particularly in its deprotonated thiolate form (RS⁻), is a potent "soft" nucleophile that reacts efficiently with the "soft" electrophilic β-carbon of the vinyl sulfone. researchgate.net This reaction is highly favorable and forms a stable thioether linkage. Peptidyl vinyl sulfones are known to act as irreversible inhibitors of cysteine proteases through this covalent bonding mechanism. ucd.ie

Reaction with Amines (Lysine): The ε-amino group of a lysine residue can also act as a nucleophile. However, it is generally considered a "harder" nucleophile than a thiolate and is less reactive towards the vinyl sulfone moiety under neutral conditions. researchgate.netrsc.org The reaction rate with amines is highly dependent on pH, becoming more significant under alkaline conditions where the amine is deprotonated and thus more nucleophilic. researchgate.netnih.gov

Kinetic Profiling and Reaction Rate Constant Determination for Bioorthogonal Conjugation

The kinetics of the Michael addition reaction involving the ethenylsulfonyl group are a key determinant of its utility in bioorthogonal labeling. nih.govwikipedia.org Vinyl sulfones are recognized as highly reactive Michael acceptors, often exhibiting faster reaction rates compared to other commonly used electrophiles like acrylates.

In a comparative study, the reaction rate of ethyl vinyl sulfone with hexanethiol was found to be approximately seven times higher than that of hexyl acrylate. rsc.org This demonstrates the superior reactivity of the vinyl sulfone moiety towards thiols. The rates of Michael additions can vary over several orders of magnitude depending on the specific substituents on the sulfonyl group. nih.gov For instance, phenyl vinyl sulfonate esters are about 3,000-fold more reactive than N-benzyl vinyl sulfonamides. nih.gov

Kinetic studies of vinyl sulfone-functionalized surfaces reacting with various ligands have demonstrated pseudo-first-order reaction kinetics. researchgate.net The determination of reaction rate constants is essential for optimizing labeling protocols and ensuring efficient conjugation.

| Reactant | Nucleophile | Catalyst | Rate Description | Reference |

| Ethyl Vinyl Sulfone | Hexanethiol | Base/Nucleophile | ~7 times faster than Hexyl Acrylate | rsc.org |

| Vinyl Sulfone Surface | Glutathione (pH 7.5) | - | k_obs = 0.057 min⁻¹ | researchgate.net |

| Vinyl Sulfone Surface | Amine-NTA (pH 8.5) | - | k_obs = 0.011 min⁻¹ | researchgate.net |

| Phenyl Vinyl Sulfonate | 2'-(Phenethyl)thiol | - | ~3000x faster than N-benzyl vinyl sulfonamide | nih.gov |

This table presents a selection of kinetic data for vinyl sulfone reactions to illustrate relative reactivity.

Chemoselectivity and Orthogonality of this compound in Complex Biological Matrices

A defining feature of the ethenylsulfonyl group is its remarkable chemoselectivity, particularly its preference for reacting with thiols over other biological nucleophiles under physiological conditions. rsc.org This selectivity is the foundation of its use as a bioorthogonal chemical reporter. nih.govwikipedia.org

In the complex environment of a cell or biological lysate, numerous potential nucleophiles exist, including the amino groups of lysine, the imidazole (B134444) ring of histidine, and the hydroxyl groups of serine and threonine, in addition to the thiol group of cysteine. Studies using poly(ethylene glycol) vinyl sulfone (VS-PEG) have shown that it is highly selective for reaction with sulfhydryl groups relative to amino groups at neutral pH. nih.gov This principle has been experimentally confirmed in numerous applications, enabling the chemoselective modification of cysteine-containing peptides and proteins. rsc.org

This high degree of selectivity allows this compound, once incorporated into a protein, to be targeted specifically with thiol-containing probes or, conversely, for a thiol-containing biomolecule to be labeled with this compound, without significant off-target reactions. This orthogonality ensures that the labeling reaction does not interfere with native biochemical processes. nih.gov

Influence of pH, Temperature, and Redox State on Reactivity Profiles

The reactivity of the ethenylsulfonyl moiety is significantly influenced by the conditions of the local environment.

pH: The pH of the reaction medium is a critical parameter that can be used to control the relative reactivity towards different nucleophiles. researchgate.net The reaction with thiols proceeds efficiently at physiological pH (7.0-7.5), as the pKa of the cysteine thiol group is around 8.3, meaning a significant population of the more nucleophilic thiolate anion exists at neutral pH. researchgate.netnih.gov In contrast, the reaction with amines, such as the ε-amino group of lysine (pKa ~10.5), is very slow at neutral pH but becomes progressively faster as the pH increases into the alkaline range (pH 8.5-10), where the amine becomes deprotonated. researchgate.netnih.gov This differential pH-dependence allows for the modulation of chemoselectivity.

Temperature: As with most chemical reactions, the rate of the Michael addition increases with temperature, following the principles of the Arrhenius equation. However, for applications in biological systems, reactions are typically carried out at physiologically relevant temperatures (e.g., 25-37 °C) to maintain the integrity and function of the biomolecules being studied.

Redox State: The redox environment is particularly important for reactions involving cysteine. The thiol side chain must be in its reduced form (R-SH) to be nucleophilic. In an oxidizing environment, cysteines can form disulfide bonds (R-S-S-R), rendering them unreactive towards the ethenylsulfonyl group. Therefore, bioorthogonal labeling experiments targeting cysteine residues are often performed in the presence of a mild reducing agent to ensure the availability of free thiols.

Computational Chemistry Approaches to Predict Reactivity and Binding Energetics

Computational chemistry provides powerful tools for elucidating the reactivity of vinyl sulfones and predicting their behavior in chemical and biological systems. rsc.org Quantum-chemical calculations, particularly Density Functional Theory (DFT), have been employed to investigate the thermodynamics and kinetics of Michael addition reactions. rsc.org

These computational approaches can be used to:

Calculate Reaction Energies: Determine whether a reaction with a given nucleophile is thermodynamically favorable (exothermic). rsc.org

Model Transition States: Investigate the structure of the transition state and calculate the activation energy (ΔE‡), which provides insight into the reaction kinetics. acs.org

Predict Regioselectivity: In cases where multiple reaction pathways are possible, computational models can predict the most likely outcome. For example, DFT calculations have been used to reveal the origin of regioselectivity in 1,3-dipolar cycloaddition reactions involving vinyl sulfones. acs.orgacs.org

Analyze Binding Energetics: Molecular docking and molecular dynamics (MD) simulations can predict how a molecule containing the this compound moiety might bind to a target protein, such as an enzyme active site. nih.gov These simulations can calculate interaction energies and identify key residues involved in binding. nih.gov

| Computational Method | Application | Finding | Reference |

| DFT (M06-L) | 1,3-Dipolar Cycloaddition | Calculated activation and interaction energies to predict regioselectivity. | acs.org |

| Quantum-Chemical Screening | Thiol-Michael Addition | Investigated reaction thermodynamics to modulate reactivity from irreversible to reversible. | rsc.orgrsc.org |

| Molecular Docking (CDOCKER) | EGFR-TK Inhibition | Calculated interaction energies of vinyl sulfone derivatives in the ATP-binding pocket. | nih.gov |

This table summarizes examples of computational methods applied to study vinyl sulfone reactivity.

Spectroscopic Techniques for Monitoring Reaction Progression In Vitro

A variety of spectroscopic techniques can be employed to monitor the progress of the conjugation reaction between this compound and a biological nucleophile in vitro. These methods allow for real-time tracking of the reaction and characterization of the final product.

UV-Visible (UV-Vis) Spectrophotometry: The consumption of the vinyl sulfone can be monitored if its electronic structure, or that of the nucleophile, changes significantly upon conjugation, leading to a change in the UV-Vis absorption spectrum. This technique is often used in kinetic assays. nih.gov

Fluorescence Spectroscopy: If either the molecule containing the ethenylsulfonyl group or the nucleophilic partner is fluorescent, or if a fluorescent tag is used, the reaction can be monitored by changes in fluorescence intensity, polarization, or wavelength. This is a highly sensitive method suitable for tracking reactions at low concentrations. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for confirming the structure of the final conjugate. The disappearance of signals corresponding to the vinyl protons and the appearance of new signals corresponding to the alkyl protons in the thioether or amine adduct provide definitive evidence of the reaction's completion and allow for unambiguous product characterization.

Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry are invaluable for confirming the formation of the covalent adduct. By measuring the mass of the product, one can verify that the expected addition has occurred. This is particularly useful when working with large biomolecules like proteins. rsc.org

Applications of O Ethenylsulfonyl L Tyrosine in Advanced Chemical Proteomics and Protein Engineering

Activity-Based Protein Profiling (ABPP) Employing Aryl Vinyl Sulfonate Probes

Activity-based protein profiling (ABPP) is a chemoproteomic strategy that utilizes reactive chemical probes to target and covalently label active enzyme families directly within complex proteomes. Aryl vinyl sulfonates and sulfones have been characterized as a class of mechanism-based probes for PTPs. These probes are designed with an aryl group that mimics the phenyl ring of tyrosine, directing the molecule to the pTyr binding pocket of active PTPs.

The vinyl sulfonate group acts as a "warhead." Upon binding to the PTP active site, the probe engages the enzyme's catalytic machinery. This results in a Michael addition reaction, where the highly nucleophilic thiol group of the catalytic cysteine residue in the PTP active site attacks the terminal carbon of the vinyl group. This forms an irreversible, covalent bond between the probe and the enzyme. Because this labeling is dependent on the catalytic activity of the PTP, these probes are used to profile the functional state of these enzymes, rather than just their abundance. Vinyl sulfone-based probes have also been successfully applied to other enzyme classes, such as cysteine proteases and proteasomes, by modifying the probe's recognition element to target different active sites.

Quantitative Proteomics via Isotopic Tagging with Aryl Vinyl Sulfonate Probes

Quantitative proteomics aims to measure changes in protein abundance or activity across different biological states. ABPP platforms are frequently coupled with quantitative mass spectrometry techniques to achieve this. While not explicitly detailed for O-(Ethenylsulfonyl)-L-tyrosine, the principles for its analogs are well-established. Probes like aryl vinyl sulfonates can be adapted for quantitative analysis using several strategies.

One common method is the incorporation of stable isotopes into the probe structure. For instance, "light" and "heavy" versions of a probe can be synthesized and used to label two different biological samples (e.g., control vs. treated). After labeling, the samples are combined, and the relative abundance of labeled peptides is determined by mass spectrometry, allowing for a direct comparison of PTP activity.

Alternatively, a "tag-free" approach can be employed where the probe contains a bioorthogonal handle, such as an azide (B81097) or alkyne group. After labeling the proteome, a reporter tag containing an isotopic label (for quantification) and an affinity handle (for enrichment) can be attached via a click chemistry reaction. This two-step labeling approach offers flexibility and has been used to quantify the activities of various enzyme classes in living cells.

Identification and Validation of Covalent Interaction Partners in Cell Lysates

A primary application of probes like aryl vinyl sulfonates is the identification and validation of their protein targets in complex biological mixtures such as cell lysates. To achieve this, the probe is typically designed with a reporter tag, most commonly biotin (B1667282), for affinity purification.

The general workflow involves:

Labeling: The cell lysate is incubated with the biotinylated aryl vinyl sulfonate probe, leading to the covalent labeling of active PTPs.

Enrichment: The labeled proteins are captured and enriched from the complex mixture using streptavidin-coated beads.

Identification: After washing away non-specifically bound proteins, the enriched proteins are digested, and the resulting peptides are identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mass spectrometry analysis confirms the covalent modification and can pinpoint the exact site of labeling. For aryl vinyl sulfonate probes targeting PTPs, this has been unequivocally shown to be the active site cysteine residue. The table below summarizes research findings on the interaction between various PTPs and aryl vinyl sulfonate probes.

| Probe | Target Enzyme | Method of Analysis | Key Finding | Reference |

| Phenyl Vinyl Sulfonate (PVSN) | YopH (PTP) | Electrospray Ion Trap Mass Spectrometry | Confirmed complete covalent adduct formation with the enzyme. | |

| Phenyl Vinyl Sulfonate (PVSN) | PTP1B | Intact Protein Mass Spectrometry | Demonstrated covalent labeling and adduct formation. | |

| Phenyl Vinyl Sulfone (PVS) | YopH (PTP) | Mass Spectrometry | Confirmed covalent modification of the recombinant PTP. | |

| Substituted Vinyl Sulfonates | Various PTPs | Enzyme Activity Assays & Mass Spectrometry | Showed broad inhibition and covalent labeling across multiple PTP family members. |

Spatially and Temporally Controlled Protein Labeling in Living Systems

A significant advantage of aryl vinyl sulfonate and sulfone probes is their stability and cell permeability, which allows for their use in living cells and potentially in vivo. Unlike some earlier generations of PTP probes that were prone to hydrolysis or had poor cell penetration, aryl vinyl sulfonates are resistant to solvolysis and can cross the cell membrane to label their targets within a cellular environment.

This cell permeability enables the investigation of PTP activity in its native context, providing a more accurate snapshot of cellular signaling dynamics. By adding the probe to cell cultures for specific durations, researchers can achieve temporal control over the labeling process. The development of azide-tagged versions of these probes further enhances their utility in living systems, as the small azide group is minimally disruptive, and detection can be performed post-lysis via click chemistry, a strategy that has been successfully used to profile enzyme activities in tissues from probe-treated animals.

Engineering of Site-Specifically Modified Proteins for Structural and Functional Studies

While not used for engineering proteins by modifying a chosen tyrosine, aryl vinyl sulfonate probes are instrumental in producing site-specifically modified proteins for study. By reacting with the catalytic cysteine of a PTP, the probe creates a stable, covalently modified enzyme. This modified protein is an excellent tool for structural and functional investigations.

For example, the irreversible binding of the probe traps the enzyme in a specific conformational state. In the case of PTPs, labeling with phenyl vinyl sulfonate (PVSN) trapped the flexible WPD loop in a "closed" conformation, a key step in the catalytic cycle. Researchers were then able to crystallize this probe-enzyme complex, providing a high-resolution snapshot of the active site architecture and the molecular interactions between the probe and the enzyme. These structural insights are invaluable for understanding the enzyme's mechanism and for the rational design of more selective inhibitors.

Development of Novel Bioconjugation Strategies for Protein-Protein or Protein-Small Molecule Interactions

The covalent and site-specific nature of the interaction between aryl vinyl sulfonate probes and PTPs represents a powerful bioconjugation strategy. The probe acts as a bridge, linking the phosphotyrosine-mimicking recognition element to the vinyl sulfonate reactive group. This principle can be extended to conjugate other molecules specifically to active PTPs.

By functionalizing the aryl ring of the probe with different chemical moieties, a variety of cargos could be delivered to the PTP active site. For example:

Fluorophores: Attaching a fluorescent dye would allow for the visualization and tracking of active PTPs within cells.

Cross-linkers: Incorporating a photo-activatable cross-linking group could help identify binding partners that interact with the PTP in its active state.

Therapeutic Agents: The probe could be used to deliver a cytotoxic drug specifically to PTPs that are overactive in a disease state, offering a targeted therapeutic approach.

This strategy leverages the enzyme's own catalytic activity to achieve a highly selective conjugation, targeting only the functional subpopulation of a specific protein family.

Investigation of Enzyme Active Site Accessibility and Ligand Binding Dynamics

Aryl vinyl sulfonate probes serve as excellent tools for exploring the accessibility and chemical environment of enzyme active sites. The rate of covalent modification is dependent on how well the probe can access the catalytic cysteine within the active site pocket. By synthesizing a library of probes with different substituents on the aryl ring, researchers can map the steric and electronic requirements of the binding pocket.

Furthermore, competition experiments using these probes can reveal crucial information about ligand binding dynamics. In this setup, a non-covalent inhibitor is first introduced to the enzyme or cell lysate, followed by the addition of the covalent aryl vinyl sulfonate probe. If the inhibitor binds to the active site, it will block the covalent labeling by the probe. The reduction in labeling signal, often measured by quantitative mass spectrometry, can be used to determine the potency and selectivity of the non-covalent inhibitor against a whole family of PTPs simultaneously. This competitive ABPP approach is a powerful method for inhibitor discovery and characterization.

Investigational Utilization of O Ethenylsulfonyl L Tyrosine in Live Cell Imaging and Biosensing

The covalent modification of proteins with synthetic probes has become an indispensable tool in chemical biology for visualizing and understanding cellular processes in real-time. Among the array of chemical functionalities employed for this purpose, the vinyl sulfone group has emerged as a versatile Michael acceptor, capable of forming stable thioether bonds with nucleophilic residues on proteins. While historically targeting cysteine residues, the development of novel probes and methodologies has expanded the scope of vinyl sulfone chemistry. This article focuses on the investigational applications of a specific, engineered amino acid, O-(Ethenylsulfonyl)-L-tyrosine, in the realms of live cell imaging and biosensing. This non-canonical amino acid combines the reactivity of a vinyl sulfone with the ability to be incorporated into proteins, offering a unique platform for site-specific protein labeling and functional studies.

Advanced Research Trajectories and Theoretical Considerations for O Ethenylsulfonyl L Tyrosine Based Technologies

Integration with Photocaging and Spatiotemporal Control Methodologies

The precise control over the activity of biomolecules is a central goal in chemical biology. Photocaging, a technique that utilizes light to activate a molecule's function at a specific time and location, offers a powerful strategy for achieving such spatiotemporal control. biorxiv.orgmdpi.com Integrating O-(Ethenylsulfonyl)-L-tyrosine with photocaging methodologies could unlock new avenues for probing biological systems with high precision.

One theoretical approach involves the incorporation of a photolabile protecting group (PPG) onto the ethenylsulfonyl moiety. This would render the vinyl group inactive and unable to participate in its characteristic Michael addition reactions with nucleophiles. researchgate.net Upon irradiation with light of a specific wavelength, the PPG would be cleaved, unveiling the reactive ethenylsulfonyl group and enabling it to covalently modify target biomolecules in a light-dependent manner. mdpi.com This strategy could be employed to study dynamic cellular processes by controlling the covalent modification of specific proteins within a defined timeframe and subcellular region.

Another potential strategy could involve the development of photoswitchable ethenylsulfonyl-based reagents. In this design, the reactivity of the vinyl sulfone could be reversibly modulated by different wavelengths of light, allowing for both the activation and deactivation of its protein-modifying capabilities. mdpi.com Such a system would provide an even finer level of control over biological processes.

Design Principles for Next-Generation Ethenylsulfonyl-Based Reagents

The design of next-generation reagents based on this compound will be guided by principles aimed at enhancing specificity, reactivity, and biocompatibility. The vinyl sulfone group is a versatile Michael acceptor that can react with various nucleophiles, most notably the thiol groups of cysteine residues in proteins. rsc.orgenamine.net

Key design principles for future reagents include:

Modulation of Reactivity: The electrophilicity of the vinyl sulfone can be tuned by modifying the electronic properties of the tyrosine ring. The introduction of electron-withdrawing or electron-donating substituents could either increase or decrease the reactivity of the ethenylsulfonyl group, allowing for the development of reagents with a range of reaction kinetics tailored for specific applications. nih.gov

Enhanced Specificity: While vinyl sulfones exhibit a preference for cysteine, they can also react with other nucleophilic amino acid residues such as lysine (B10760008) and histidine. nih.gov To improve target specificity, this compound could be incorporated into larger molecules, such as peptides or small-molecule ligands, that recognize and bind to a specific protein of interest. This would increase the local concentration of the reactive group at the target site, favoring modification of that specific protein.

Introduction of Reporter Tags: For visualization and detection, next-generation reagents could incorporate fluorescent dyes, biotin (B1667282) tags, or other reporter molecules. This would enable researchers to track the localization of modified proteins within cells and to isolate them for further analysis.

High-Throughput Screening Platforms for Identifying Novel Reactivity

High-throughput screening (HTS) platforms are essential for the discovery of new chemical reactions and for optimizing the performance of existing chemical tools. nih.govrsc.org The development of HTS platforms specifically designed to investigate the reactivity of this compound could accelerate the discovery of novel applications for this compound.

One such platform could involve the use of peptide or protein microarrays. A library of peptides or proteins with diverse sequences could be immobilized on a solid support and then treated with this compound or its derivatives. By using analytical techniques such as mass spectrometry or fluorescence imaging (if a fluorescently tagged reagent is used), it would be possible to rapidly identify which proteins and specific amino acid residues are most reactive towards the ethenylsulfonyl group.

Another approach could utilize cell-based HTS assays. Libraries of small molecules or genetic perturbations could be screened for their ability to modulate the reactivity of this compound within a cellular context. This could lead to the discovery of new cellular pathways that are susceptible to modification by this compound and could also identify potential off-target effects.

Computational Modeling of Cellular Environments for Optimized Probe Design

Computational modeling provides a powerful tool for understanding and predicting the behavior of molecules in complex biological environments. The application of computational methods to the design of this compound-based probes can lead to more effective and specific tools for chemical biology.

Molecular docking simulations can be used to predict the binding orientation and affinity of this compound-containing ligands to their protein targets. nih.gov This information can guide the design of linkers and targeting moieties to optimize the presentation of the reactive ethenylsulfonyl group to the desired amino acid residue on the target protein.

Quantum-chemical calculations can be employed to model the reaction mechanism of the thiol-Michael addition between the ethenylsulfonyl group and cysteine residues. rsc.org These calculations can provide insights into the transition state of the reaction and can help to predict how modifications to the reagent or the protein environment will affect the reaction rate. By understanding these parameters, it is possible to design probes with tailored reactivity.

Synergistic Applications with Orthogonal Bioconjugation Techniques

Bioorthogonal chemistry refers to a set of chemical reactions that can occur within living systems without interfering with native biochemical processes. acs.orgnih.gov The reactivity of the ethenylsulfonyl group can be used in synergy with other bioorthogonal reactions to create multifunctional chemical biology tools.

For instance, this compound could be designed to contain a second, orthogonal reactive handle, such as an azide (B81097) or an alkyne. The ethenylsulfonyl group could be used to first attach the molecule to a target protein via a covalent bond. Subsequently, the azide or alkyne group could be used in a "click" reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to attach a second molecule, such as a fluorescent probe or a drug molecule. rsc.org This dual-reactivity approach would allow for the modular and versatile labeling and functionalization of proteins.

Future Directions in Synthetic Biology for Engineered Biological Systems

Synthetic biology aims to design and construct new biological parts, devices, and systems. nih.gov The incorporation of this compound into engineered biological systems could enable the creation of novel functionalities.

One future direction involves the genetic encoding of this compound into proteins. By engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair, it may be possible to site-specifically incorporate this non-canonical amino acid into proteins in living cells. This would provide a powerful tool for creating proteins with built-in reactive handles for covalent cross-linking, protein immobilization, or the attachment of other molecules.

Furthermore, engineered cells could be designed to biosynthesize L-tyrosine derivatives, which could then be chemically converted to this compound. nih.gov This could provide a sustainable and scalable source for this valuable chemical biology reagent. The use of engineered proteins and protein systems offers precise methods for regulating cellular behavior. escholarship.org

Broad Academic Implications for Developing Novel Chemical Biology Tools

The development of chemical biology tools based on this compound has broad implications for academic research. The ability to selectively modify proteins in their native environment provides a powerful approach for studying their function, regulation, and interactions.

The unique reactivity of the ethenylsulfonyl group as a Michael acceptor makes it a valuable addition to the chemical biology toolbox. enamine.net Its ability to form stable covalent bonds with nucleophilic amino acid residues allows for the durable labeling and manipulation of proteins.

The theoretical frameworks and research trajectories outlined in this article provide a roadmap for the future development of this compound-based technologies. As our understanding of the chemistry and biology of this compound grows, so too will its applications in elucidating the complexities of living systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.